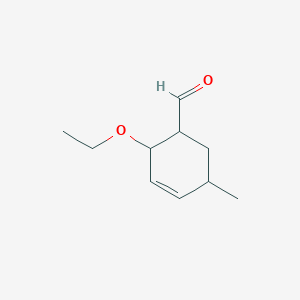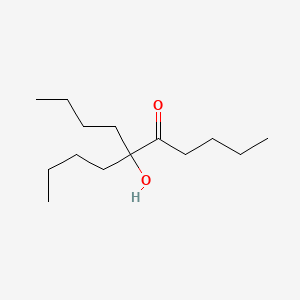
1,1,1,3,7-Pentachloroheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,3,7-Pentachloroheptane is an organic compound belonging to the class of chlorinated hydrocarbons. It is characterized by the presence of five chlorine atoms attached to a heptane backbone. Chlorinated hydrocarbons are known for their diverse applications in various fields, including industrial processes, agriculture, and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,7-Pentachloroheptane typically involves the chlorination of heptane. The process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted under controlled conditions to ensure selective chlorination at the desired positions on the heptane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous chlorination process. This involves the introduction of heptane and chlorine gas into a reactor, where the reaction takes place in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,3,7-Pentachloroheptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chlorinated alcohols or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of less chlorinated hydrocarbons.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Chlorinated alcohols or carboxylic acids.
Reduction: Less chlorinated hydrocarbons.
Substitution: Compounds with substituted functional groups, such as chlorinated alcohols or amines.
Applications De Recherche Scientifique
1,1,1,3,7-Pentachloroheptane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chlorinated compounds.
Biology: The compound can be used in studies related to the effects of chlorinated hydrocarbons on biological systems.
Medicine: Research on the potential therapeutic applications of chlorinated hydrocarbons, including their use as antimicrobial agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mécanisme D'action
The mechanism of action of 1,1,1,3,7-Pentachloroheptane involves its interaction with cellular components. The compound can disrupt cellular membranes and interfere with enzymatic processes. The chlorine atoms in the molecule can form reactive intermediates that interact with proteins and nucleic acids, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,3-Pentachloropropane: A chlorinated hydrocarbon with similar chemical properties.
1,1,1,2,3-Pentachloropropane: Another chlorinated hydrocarbon with comparable reactivity.
1,1,1,3,3-Pentachlorobutane: A related compound with a different carbon chain length.
Uniqueness
1,1,1,3,7-Pentachloroheptane is unique due to its specific chlorination pattern and heptane backbone. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
59261-00-6 |
|---|---|
Formule moléculaire |
C7H11Cl5 |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1,1,1,3,7-pentachloroheptane |
InChI |
InChI=1S/C7H11Cl5/c8-4-2-1-3-6(9)5-7(10,11)12/h6H,1-5H2 |
Clé InChI |
NKQZXEMPXTWWEE-UHFFFAOYSA-N |
SMILES canonique |
C(CCCl)CC(CC(Cl)(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)


![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)

![2-{4-[(E)-(3-Phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino}ethan-1-ol](/img/structure/B14598654.png)



![Methyl 5-[2-(4-methylphenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14598687.png)
